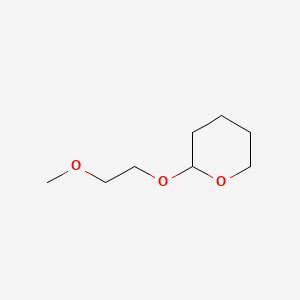
Butane, 4-fluoro-1-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-nitrobutane is an organic compound with the molecular formula C₄H₈FNO₂ It is a member of the nitroalkane family, characterized by the presence of both a nitro group (-NO₂) and a fluoro group (-F) attached to a butane backbone
Vorbereitungsmethoden
1-Fluoro-4-nitrobutane can be synthesized through several methods:
Nitration of Fluorobutane: One common method involves the nitration of 1-fluorobutane using nitric acid. This reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the selective formation of the nitro compound.
Fluorination of Nitrobutane: Another approach is the fluorination of 1-nitrobutane using a fluorinating agent such as hydrogen fluoride or a fluorine gas. This method also requires specific reaction conditions to achieve the desired product.
Industrial production methods often involve large-scale nitration or fluorination processes, utilizing advanced equipment to maintain reaction control and ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Fluoro-4-nitrobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 4-nitrobutanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst, yielding 1-fluoro-4-aminobutane.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen gas with palladium or platinum catalysts for reduction, and strong oxidizing agents for oxidation reactions.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-nitrobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated and nitro compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those requiring fluorinated or nitro functional groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-fluoro-4-nitrobutane involves its interactions with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, while the fluoro group can influence the compound’s reactivity and stability. These interactions can affect biological pathways, enzyme activity, and other molecular processes, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-nitrobutane can be compared with other similar compounds such as:
1-Fluorobutane: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitrobutane:
4-Fluoronitrobenzene: An aromatic compound with different chemical properties and applications compared to the aliphatic 1-fluoro-4-nitrobutane.
The presence of both the fluoro and nitro groups in 1-fluoro-4-nitrobutane makes it unique, offering a combination of reactivity and stability that is valuable in various chemical and industrial processes.
Eigenschaften
CAS-Nummer |
372-82-7 |
|---|---|
Molekularformel |
C4H8FNO2 |
Molekulargewicht |
121.11 g/mol |
IUPAC-Name |
1-fluoro-4-nitrobutane |
InChI |
InChI=1S/C4H8FNO2/c5-3-1-2-4-6(7)8/h1-4H2 |
InChI-Schlüssel |
KAWJTSCSPSPVND-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCF)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


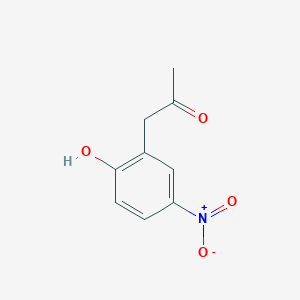
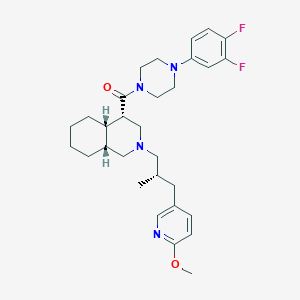
![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)
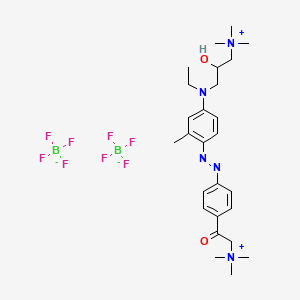
![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)
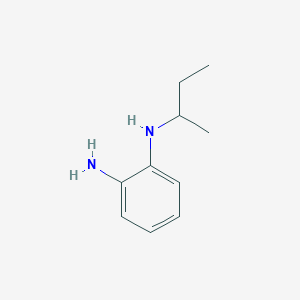
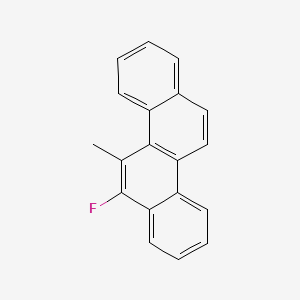
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13418740.png)
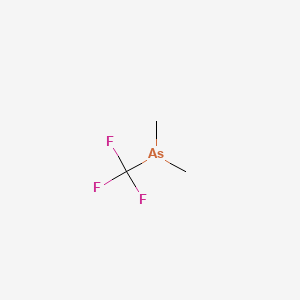

![(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine](/img/structure/B13418757.png)
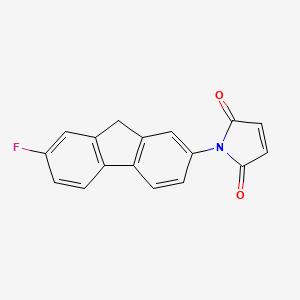
![Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B13418781.png)
